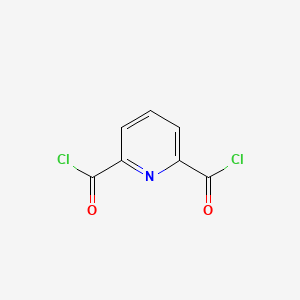

2,6-Pyridinedicarbonyl dichloride

概要

説明

2,6-Pyridinedicarbonyl dichloride is used as a reagent during the synthesis of pyridine-based polyamido-polyester optically active macrocycles. It is also used as a starting reagent during the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .

Synthesis Analysis

Pyridine-2,6-dicarboxylic acid (105 mg, 0.52 mmol) mixed with 7mL of thionyl chloride was heated to reflux for 3 hours. After the excess thionyl chloride was removed, a white solid was obtained and used for the following synthesis without further purifications .Molecular Structure Analysis

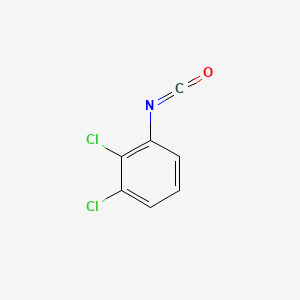

The molecular formula of this compound is C7H3Cl2NO2 .Chemical Reactions Analysis

This compound can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters .Physical And Chemical Properties Analysis

This compound is a white to brown crystalline powder . It has a melting point of 56-58 °C .科学的研究の応用

Polymerization Initiator

2,6-Pyridinedicarbonyl dichloride is used in the synthesis of tridentate ligands which, when reacted with chromium(III) complexes, form neutral complexes active for the polymerization of ethylene (Hurtado et al., 2011). These complexes have potential applications in producing high-density linear polyethylene (Mohlala et al., 2005).

Synthesis of Pyridine Derivatives

The compound is vital in synthesizing various pyridine derivatives, such as 3-dibutynyl and 4-dipentinyl pyridine-2,6-dicarboxylates, with potential applications in molecular recognition studies (Nawwar Hanun Abdul Malek et al., 2017).

Antimicrobial Agents

Pyridine-bridged 2,6-bis-carboxamide Schiff bases, prepared starting from this compound, have shown significant bactericidal and fungicidal activities, comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).

Anion Receptors

Thioamides, urea, and thiourea derivatives synthesized from this compound have been used in dinuclear rhenium(I) complexes. These complexes act as receptors for anions via hydrogen bonding and electrostatic interactions, with potential applications in sensing technologies (Odago et al., 2011).

Chiral Molecular Recognition

Novel C2-symmetrical macrocycles containing pyridyl units, synthesized using this compound, have shown significant chiral recognition towards amino acid derivatives. These macrocycles could be used in chiral separation and catalysis (Xiao Chen et al., 2003).

Metal Complex Synthesis

This compound is used to synthesize various metal complexes with potential applications in catalysis and material science. For instance, complexes with Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Cd(II) exhibit distinct spectral and magnetic properties (Gudasi et al., 2006).

Luminescent Lanthanide Compounds

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, synthesized from this compound, have been used in luminescent lanthanide compounds with potential applications in biological sensing (Halcrow, 2005).

Enzyme Inhibitors

Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups, synthesized from this compound, have shown inhibition against carbonic anhydrase and cholinesterase, making them potential candidates for pharmaceutical research (Stellenboom & Baykan, 2019).

作用機序

Target of Action

2,6-Pyridinedicarbonyl dichloride is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the reactants in these synthesis reactions, which can include chiral diamine dihydrobromides , L-alanine or 2-methyl-alanine methyl esters , and 1-pyrenemethylamine hydrochloride .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this process, the dichloride moiety of the this compound molecule reacts with the target molecules, leading to the formation of new covalent bonds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactants it is combined with. It is known to be involved in the synthesis of pyridine-based polyamido-polyester optically active macrocycles , pyridine-bridged 2,6-bis-carboxamide Schiff’s bases , and N,N’-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide .

Pharmacokinetics

It’s important to note that it is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The result of this compound’s action is the formation of new organic compounds through acylation reactions . These compounds can have a variety of properties and uses, depending on the specific reactants involved in the synthesis.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of moisture. For instance, it is sensitive to moisture , which can potentially interfere with its reactivity. Additionally, certain reactions involving this compound may require specific temperatures for optimal results .

Safety and Hazards

2,6-Pyridinedicarbonyl dichloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters . These compounds are potential bifunctional receptors for sugars and anions .

生化学分析

Biochemical Properties

2,6-Pyridinedicarbonyl dichloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive dichloride groups. These interactions often involve the formation of covalent bonds with amino groups in proteins, leading to the modification of enzyme activity and protein function. For instance, this compound can react with chiral diamine dihydrobromides to form pyridine-based polyamido-polyester optically active macrocycles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be moisture-sensitive and should be stored in cool, dry conditions to maintain its stability . Over time, the degradation of this compound can lead to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the stability and degradation of this compound can influence its impact on cellular processes.

特性

IUPAC Name |

pyridine-2,6-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHOGODUVLQCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958483 | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3739-94-4 | |

| Record name | 2,6-Pyridinedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,6-pyridinedicarbonyl dichloride in material science?

A1: this compound serves as a crucial precursor in synthesizing various polymers and metal-organic frameworks (MOFs) [, ]. Its reaction with diamines or diols yields polyamides and polyesters, respectively. These polymers exhibit intriguing properties, including metal ion absorption capabilities and potential applications in catalysis [, ].

Q2: How does the structure of this compound lend itself to the formation of macrocycles?

A2: The molecule's two reactive acyl chloride groups, positioned at the 2 and 6 positions of the pyridine ring, enable cyclization reactions with appropriate diamines. This results in the formation of macrocyclic structures, with the pyridine ring becoming an integral part of the macrocycle's backbone [, , ].

Q3: Can you elaborate on the use of this compound in developing chiral macrocycles and their significance?

A3: Researchers utilize this compound to synthesize chiral macrocycles by employing chiral diamines as building blocks [, ]. These chiral macrocycles possess cavities capable of selectively binding to specific enantiomers of guest molecules, such as amino acid derivatives []. This selective binding ability makes them potentially valuable in areas like chiral separation and enantioselective catalysis.

Q4: How does this compound contribute to the development of luminescent lanthanide complexes?

A4: this compound plays a vital role as a starting material for synthesizing bis(oxazolyl)pyridine ligands []. These ligands, upon coordination with lanthanide ions like europium (Eu(III)) and terbium (Tb(III)), create luminescent complexes. The photophysical properties of these complexes, including their luminescence efficiency, can be fine-tuned by modifying the substituents on the oxazole rings of the ligands [].

Q5: Are there studies investigating the intermediates formed during the reactions of this compound?

A5: Yes, pulse radiolysis techniques have been employed to study the kinetic and spectral properties of transient intermediates produced during the reaction of this compound in aqueous solutions []. Understanding the nature and behavior of these intermediates is crucial for optimizing reaction conditions and designing novel synthetic pathways.

Q6: Has this compound been used in developing compounds with potential biological activities?

A6: Research demonstrates the synthesis of pyridine-2,6-carboxamide Schiff's bases utilizing this compound as a starting material []. These compounds exhibited promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of this building block for medicinal chemistry research.

Q7: How do researchers characterize the compounds synthesized using this compound?

A7: A range of techniques is employed for characterizing compounds derived from this compound. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) [, , , , , ]. Additionally, X-ray crystallography is often used to elucidate the three-dimensional structures of crystalline compounds, providing valuable insights into their molecular geometry and packing arrangements [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)